

A Comparative Guide to the Pharmacokinetics of Piribedil Formulations

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Compound of Interest

Compound Name: Piribedil

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the pharmacokinetic profiles of immediate-release (IR) and sustained-release (SR) formulations of **Piribedil**, a dopamine agonist used in the treatment of Parkinson's disease and other neurological disorders. The data presented is compiled from clinical studies to provide a clear, objective overview for research and drug development purposes.

Comparative Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for both immediate-release and sustained-release formulations of **Piribedil**, based on studies conducted in healthy volunteers. It is important to note that the data for the two formulations are derived from separate studies. Direct comparison should be approached with caution due to potential variations in study design and analytical methodologies.

Pharmacokinetic Parameter	Immediate-Release (IR) Formulation	Sustained-Release (SR) Formulation (50 mg)
Peak Plasma Concentration (Cmax)	Data not available in reviewed studies	350.91 ± 199.49 pg/mL ^[1]
Time to Peak Plasma Concentration (Tmax)	~1 hour	10.87 ± 10.95 hours ^[1]
Area Under the Curve (AUC0-t)	Data not available in reviewed studies	4618.12 ± 3299.34 pg.h/mL ^[1]
Elimination Half-life (t1/2)	Biphasic: 1.7 hours and 6.9 hours	Biphasic: 1.7 hours and 6.9 hours

Experimental Protocols

Sustained-Release Formulation Study

The pharmacokinetic data for the 50 mg sustained-release **Piribedil** formulation was obtained from a study involving 15 healthy male volunteers.^[1]

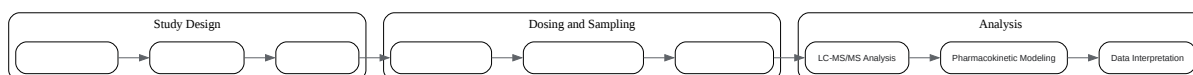
- Dosing: A single oral dose of a 50 mg prolonged-release tablet was administered to the subjects under fasting conditions.^[1]
- Sampling: Blood samples were collected at pre-dose and at multiple time points up to 72 hours post-dose.^[1]
- Analytical Method: The concentration of **Piribedil** in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.^[1]

Immediate-Release Formulation Study

Detailed experimental protocols for a study providing a full pharmacokinetic profile (Cmax, Tmax, AUC, and t1/2) for a specific dose of an immediate-release **Piribedil** formulation in healthy volunteers were not available in the reviewed literature. The provided Tmax and elimination half-life are based on general product information.

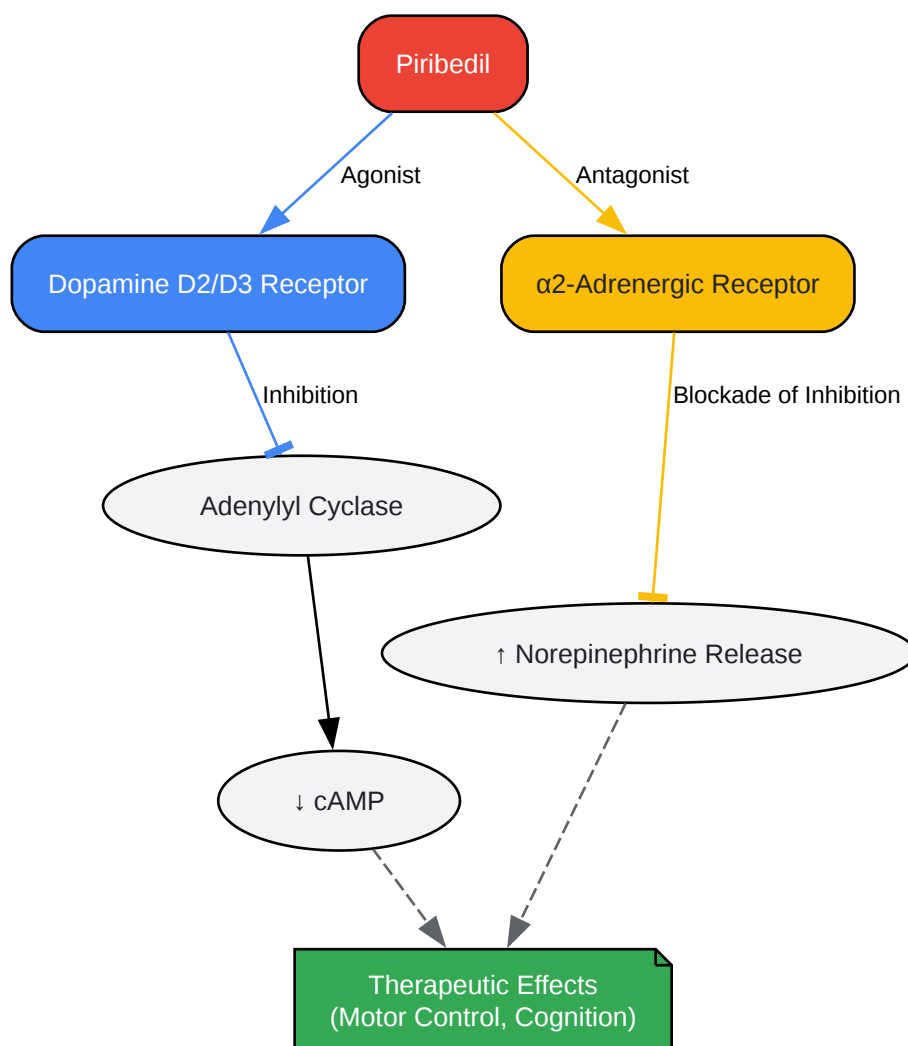
Visualizing Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the processes involved in pharmacokinetic analysis and the mechanism of action of **Piribedil**, the following diagrams are provided.



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Figure 1: Experimental workflow for a comparative pharmacokinetic study.



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Figure 2: Simplified signaling pathway of **Piribedil**.

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References

- 1. public.pensoft.net [public.pensoft.net]
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